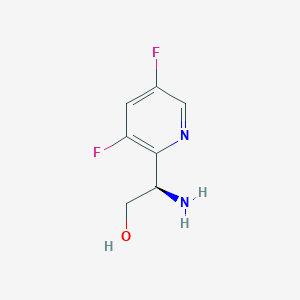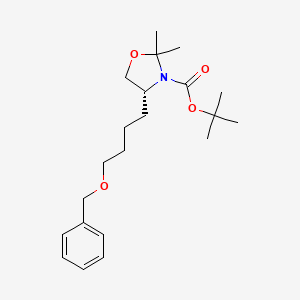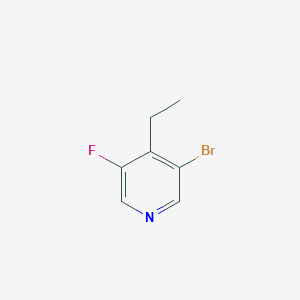
(E)-tert-Butyl 4-methoxybenzylidenecarbamate
Übersicht
Beschreibung
“(E)-tert-Butyl 4-methoxybenzylidenecarbamate” is a specialty chemical . It is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
The synthesis of this compound involves several steps. In one experiment, the reaction was carried out with D-Prolin in acetonitrile at 20℃ for 16 hours . The optical yield was given as %ee, indicating an enantioselective reaction . Another experiment involved the use of SmI2 or SmI3 in THF . After stirring the reaction mixture at room temperature for 5 hours, it was quenched with aqueous HCl .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, in one experiment, the reaction was carried out with D-Prolin in acetonitrile at 20℃ for 16 hours . In another experiment, SmI2 or SmI3 was added to a stirred solution of bromonitromethane and the corresponding imines in THF .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Anti-inflammatory and Analgesic Agents : A series of compounds related to (E)-tert-Butyl 4-methoxybenzylidenecarbamate were synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. They showed dual inhibitory activity against prostaglandin and leukotriene synthesis, with some demonstrating anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Synthesis of Anti-arthritic Drugs : Efficient and selective synthesis methods have been developed for anti-arthritic drug candidates using quinone methide derivatives, which are chemically similar to this compound (Inagaki et al., 2002).
Polymer Science and Organic Chemistry
Polymerization Catalysts : Compounds structurally related to this compound have been used as catalysts in polymerization processes. For example, specific biphenol derivatives have shown high efficiency in the ring-opening polymerization of epsilon-caprolactone, enabling the synthesis of poly(e-caprolactone) with narrow polydispersity (Hsueh et al., 2002).
Antioxidant Applications : Certain derivatives have been synthesized and characterized for their antioxidant activities. These compounds have shown significant effectiveness in protecting polypropylene against thermal oxidation (Pan et al., 1998).
Analytical and Structural Chemistry
Chemosensor Development : Derivatives of this compound have been developed as dual chemosensors for metal ions like Zn2+ and Al3+, demonstrating distinct excitation and emission wavelengths, which is important in analytical applications (Roy et al., 2019).
Crystallographic Studies : Structural analysis through X-ray crystallography has been conducted on compounds related to this compound, providing insights into their molecular structure and potential interactions (Abonía et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cells .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
(E)-tert-Butyl 4-methoxybenzylidenecarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc (II) complexes, forming stable structures through coordination with nitrogen and oxygen atoms . These interactions are crucial for its stability and function in biochemical processes. Additionally, this compound exhibits non-linear optical properties, which can be attributed to its delocalized π-electron system .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in certain cell lines, suggesting its potential as an anti-cancer agent . Furthermore, it affects the lipophilicity of cells, which can alter membrane permeability and cellular uptake of other compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain hydrazinecarboxamide cyclization reactions, which are crucial for the synthesis of bioactive compounds . This inhibition is achieved through binding interactions that stabilize the transition state of the reaction, thereby reducing the reaction rate .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can change over time, with long-term exposure leading to alterations in cell signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its localization within tissues can be influenced by its binding affinity to specific proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized within the cytoplasm, where it can interact with various enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-tert-Butyl 4-methoxybenzylidenecarbamate involves the condensation of tert-butyl carbamate and 4-methoxybenzaldehyde in the presence of a base to form the corresponding imine, which is then reduced to the desired product using a reducing agent.", "Starting Materials": [ "tert-butyl carbamate", "4-methoxybenzaldehyde", "base", "reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate and 4-methoxybenzaldehyde in a suitable solvent.", "Step 2: Add a base such as sodium hydride or potassium carbonate to the reaction mixture to initiate the condensation reaction.", "Step 3: Stir the reaction mixture at room temperature until the imine intermediate is formed.", "Step 4: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture to reduce the imine to the desired product.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
| 479423-40-0 | |
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
tert-butyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-9H,1-4H3/b14-9+ |
InChI-Schlüssel |
OLARTLQIVCKFTH-NTEUORMPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/N=C/C1=CC=C(C=C1)OC |
SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



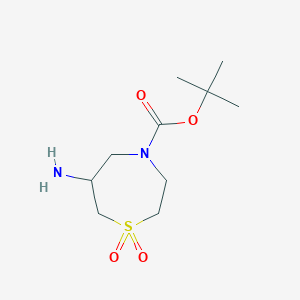
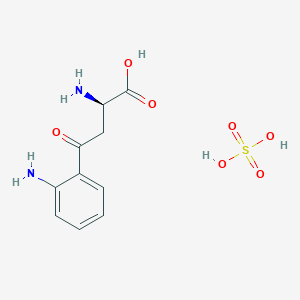
![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)


![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)
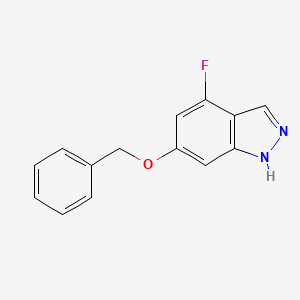
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)
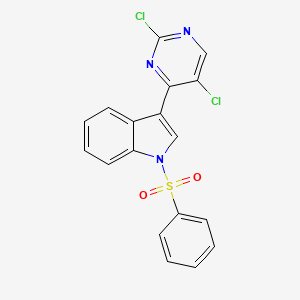
![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)
